molecular formula C13H11N2Se B11983844 N,N'-Diphenylselenourea CAS No. 16519-43-0

N,N'-Diphenylselenourea

Katalognummer: B11983844
CAS-Nummer: 16519-43-0
Molekulargewicht: 274.21 g/mol
InChI-Schlüssel: HCQIMRWTFHRGOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Diphenylselenourea is an organoselenium compound with the molecular formula C13H12N2Se It is characterized by the presence of selenium in its structure, which imparts unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N’-Diphenylselenourea can be synthesized through the reaction of selenourea with aniline derivatives. One common method involves the reaction of selenourea with diphenylamine in the presence of a suitable catalyst under controlled conditions. The reaction typically takes place in a solvent such as methanol or ethanol, and the product is isolated through crystallization .

Industrial Production Methods

While specific industrial production methods for N,N’-Diphenylselenourea are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the reaction would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Diphenylselenourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert it to selenide compounds.

    Substitution: It can participate in substitution reactions where the selenium atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N’-Diphenylselenourea can yield diphenylselenoxide, while reduction can produce diphenylselenide .

Wissenschaftliche Forschungsanwendungen

N,N’-Diphenylselenourea has several applications in scientific research:

Wirkmechanismus

The mechanism by which N,N’-Diphenylselenourea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its ability to form complexes with metals can modulate the activity of metalloproteins and enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’-Diphenylthiourea: Similar in structure but contains sulfur instead of selenium.

    N,N’-Diphenylurea: Lacks the selenium atom, making it less reactive in certain chemical contexts.

    Selenourea: Contains selenium but lacks the phenyl groups, resulting in different chemical properties.

Uniqueness

N,N’-Diphenylselenourea is unique due to the presence of selenium, which imparts distinct redox properties and the ability to form stable complexes with transition metals. This makes it particularly valuable in research areas exploring the roles of selenium in biological systems and the development of selenium-based therapeutic agents .

Eigenschaften

CAS-Nummer

16519-43-0

Molekularformel

C13H11N2Se

Molekulargewicht

274.21 g/mol

InChI

InChI=1S/C13H11N2Se/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H,14,15)

InChI-Schlüssel

HCQIMRWTFHRGOM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)[Se]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.